molecular formula C7H11NO3 B045667 3-(5-Oxopyrrolidin-2-yl)propanoic acid CAS No. 7766-86-1

3-(5-Oxopyrrolidin-2-yl)propanoic acid

Cat. No. B045667
CAS RN: 7766-86-1
M. Wt: 157.17 g/mol
InChI Key: CSBJIXVKDCZBPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04663464

Procedure details

In accordance with the present invention an improved process for preparing dihydro-1H-pyrrolizine-3,5-(2H,6H)-dione comprises the steps of first catalytically hydrogenating a mono(lower alkyl) ester of 4-(hydroxyimino)heptanedioic acid in the presence of a tertiary lower alkyl amine to produce 5-oxo-2-pyrrolidinepropanoic acid, and thereafter heating the 5-oxo-2-pyrrolidinepropanoic acid in the presence of a cyclizing agent to form dihydro-1H-pyrrolizine-3,5-(2H,6H)-dione.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
mono(lower alkyl) ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
4-(hydroxyimino)heptanedioic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
lower alkyl amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C1C2N(C(=O)CC2)C(=O)C1.O[N:12]=[C:13]([CH2:19][CH2:20][C:21]([OH:23])=[O:22])[CH2:14][CH2:15][C:16](O)=[O:17]>>[O:17]=[C:16]1[NH:12][CH:13]([CH2:19][CH2:20][C:21]([OH:23])=[O:22])[CH2:14][CH2:15]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CC(N2C(CCC12)=O)=O
Step Two
Name
mono(lower alkyl) ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
4-(hydroxyimino)heptanedioic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
ON=C(CCC(=O)O)CCC(=O)O
Step Four
Name
lower alkyl amine
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
O=C1CCC(N1)CCC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.